molecular formula C13H18N2O2 B168278 1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone CAS No. 380374-85-6

1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B168278
CAS No.: 380374-85-6
M. Wt: 234.29 g/mol
InChI Key: AVCQLYXAEKNILW-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone typically involves the reaction of 4-methoxyphenylpiperazine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications:

    Antipsychotic Potential: Derivatives of this compound have been investigated for their antipsychotic potential, exhibiting anti-dopaminergic and anti-serotonergic activities.

    Computational and Vibrational Studies: Computational studies have been conducted to understand the biochemical properties, including vibrational assignments and docking mechanisms with human receptors.

    Antifungal and Antibacterial Properties: Some derivatives exhibit considerable antifungal and antibacterial activities, which could lead to the development of new antimicrobial agents.

    Electrochemical Synthesis: Electrochemical methods have been used to synthesize new derivatives, highlighting the potential for environmentally friendly and efficient synthesis techniques.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with various neurotransmitter receptors in the brain. It exhibits anti-dopaminergic and anti-serotonergic activities, which are crucial in antipsychotic drug action. The compound binds to dopamine and serotonin receptors, inhibiting their activity and thereby exerting its antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

    Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects, often used in combination with other piperazine derivatives.

    Trifluoromethylphenylpiperazine (TFMPP): Another piperazine derivative known for its nonselective serotonin receptor agonist activity.

Uniqueness

1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone is unique due to its specific structural features, including the methoxy group and the ethanone moiety, which contribute to its distinct pharmacological profile. Its derivatives have shown promising antipsychotic profiles with lower potency for inducing side effects like catalepsy, making it significant in the context of safer antipsychotic medications.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11(16)14-7-9-15(10-8-14)12-3-5-13(17-2)6-4-12/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCQLYXAEKNILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356761
Record name 1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380374-85-6
Record name 1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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